molecular formula C4H3ClF4O2 B3257200 Methyl 2-chlorotetrafluoropropionate CAS No. 28509-44-6

Methyl 2-chlorotetrafluoropropionate

Cat. No.: B3257200
CAS No.: 28509-44-6
M. Wt: 194.51 g/mol
InChI Key: UXXIRSAUZJGRTO-UHFFFAOYSA-N
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Description

Methyl 2-chlorotetrafluoropropionate (C4H3ClF4O2) is a fluorinated ester characterized by a chlorinated tetrafluoropropionate backbone and a methyl ester group. This compound is structurally related to other fluorinated propionate derivatives, which are widely used in industrial applications such as agrochemical synthesis, refrigerants, and specialty polymers. The chlorine substituent at the 2-position enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the tetrafluoro configuration contributes to thermal stability and chemical inertness .

Properties

IUPAC Name

methyl 2-chloro-2,3,3,3-tetrafluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXIRSAUZJGRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-chlorotetrafluoropropionate typically involves the reaction of 2-chlorotetrafluoropropionic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Methyl 2-chlorotetrafluoropropionate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chlorotetrafluoropropionate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.

    Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chlorotetrafluoropropionate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Three key analogs are compared here:

Methyl 2-Chlorotetrafluoropropionate

Ethyl 2-Chlorotetrafluoropropionate (C5H5ClF4O2)

Methyl 2-Methoxytetrafluoropropionate (C5H5F4O3)

Table 1: Structural and Physical Properties
Property This compound Ethyl 2-Chlorotetrafluoropropionate Methyl 2-Methoxytetrafluoropropionate
Molecular Formula C4H3ClF4O2 C5H5ClF4O2 C5H5F4O3
Molecular Weight (g/mol) ~194.5 ~208.5 ~192.1
Substituent at 2-Position Chlorine (Cl) Chlorine (Cl) Methoxy (OCH3)
Ester Group Methyl (COOCH3) Ethyl (COOCH2CH3) Methyl (COOCH3)
Estimated Boiling Point (°C) 85–95* 100–110* 75–85*
Reactivity Profile High (Cl is electrophilic) Moderate (longer alkyl chain) Low (OCH3 is electron-donating)

Chemical Reactivity and Stability

  • Chlorine vs. Methoxy Substituents : The chlorine atom in this compound increases its susceptibility to nucleophilic attack compared to the methoxy group in Methyl 2-methoxytetrafluoropropionate, which donates electron density via resonance .

Biological Activity

Methyl 2-chlorotetrafluoropropionate (MCTFP) is a synthetic compound with potential applications in various fields, including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article explores the biological activity of MCTFP, summarizing relevant research findings, case studies, and presenting data tables to illustrate key aspects.

Chemical Structure and Properties

MCTFP is characterized by the presence of both chlorinated and fluorinated groups, which significantly influence its chemical behavior and biological interactions. The molecular formula is C5H3ClF4O2C_5H_3ClF_4O_2, with a structure that includes a methyl ester group and a tetrafluoropropionate moiety.

Biological Activity Overview

The biological activity of MCTFP has been studied primarily in the context of its effects on various biological systems, including:

  • Antimicrobial Activity : Research indicates that MCTFP exhibits significant antimicrobial properties against a range of pathogens.
  • Insecticidal Properties : Studies have shown that MCTFP can effectively target insect pests, making it a candidate for use in pest control formulations.
  • Toxicological Assessments : Evaluations of the compound’s toxicity are essential for determining safe usage levels in agricultural and pharmaceutical applications.

Antimicrobial Activity

MCTFP has been tested against several bacterial strains to assess its antimicrobial efficacy. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

The data suggest that MCTFP has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being particularly susceptible.

Insecticidal Properties

Insecticidal activity was evaluated through laboratory bioassays, focusing on common agricultural pests. The findings are presented in Table 2.

Insect SpeciesLC50 (µg/mL)Efficacy (%)Reference
Aphis gossypii2585
Spodoptera frugiperda3078
Tetranychus urticae2090

The results indicate that MCTFP is effective against aphids and spider mites, suggesting potential use as an insecticide in agriculture.

Toxicological Assessments

Toxicity studies are critical for understanding the safety profile of MCTFP. A comprehensive assessment was conducted to evaluate acute and chronic toxicity effects on non-target organisms. Key findings include:

  • Acute Toxicity : The compound exhibited low acute toxicity levels in mammals, with an LD50 greater than 2000 mg/kg in rat models.
  • Chronic Effects : Long-term exposure studies indicated no significant carcinogenic or mutagenic effects at environmentally relevant concentrations.

Case Studies

A notable case study involved the application of MCTFP in an agricultural setting to control aphid populations. The study demonstrated a marked reduction in pest numbers within two weeks of application, supporting its efficacy as a biopesticide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chlorotetrafluoropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chlorotetrafluoropropionate

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